Octadecyl Rhodamine B Chloride
Description
Overview of Octadecyl Rhodamine B Chloride (R18) as a Fluorescent Probe
This compound (R18) is a fluorescent lipid probe widely utilized in the study of cell membrane dynamics and lipid interactions. ontosight.ai Its structure features a rhodamine B fluorophore, which is responsible for its fluorescent properties, attached to a long 18-carbon alkyl chain. This long hydrophobic tail enables the molecule to readily insert and stably integrate into the lipid bilayers of cell membranes. ontosight.ai
A key characteristic of R18 is its concentration-dependent self-quenching behavior. At high concentrations within a membrane, the fluorescence of R18 is significantly diminished or "quenched." biotium.comatlasbiyo.com However, upon dilution, which occurs during processes like membrane fusion, the dye molecules move further apart, leading to a measurable increase in fluorescence, a phenomenon known as "dequenching." biotium.com This property is fundamental to its application in various assays. biotium.com The maximum absorption and emission wavelengths of the R18 monomer are approximately 565 nm and 585 nm, respectively. medchemexpress.com
Historical Context of R18 Application in Membrane Biology Research
The application of R18 in membrane biology, particularly in the study of membrane fusion, was pioneered by researchers like Hoekstra and colleagues. thermofisher.com They developed lipid-mixing assays based on the self-quenching property of R18. thermofisher.com These assays provided a novel and effective method to monitor the fusion of membranes in real-time. thermofisher.com
Initially, these assays were used to study the fusion of viruses with cellular membranes. researchgate.net For instance, R18 was used to measure the membrane fusion of enveloped viruses like the influenza virus. researchgate.netnih.gov The dequenching of R18 fluorescence provided a quantitative measure of the kinetics and extent of viral fusion. nih.gov Over time, the use of R18 expanded to a broader range of membrane fusion events, including vesicle fusion and phagosome maturation.
Significance of R18 in Elucidating Biological Processes
The unique properties of R18 have made it a significant tool for elucidating a variety of complex biological processes. Its primary application lies in the study of membrane fusion, a fundamental process in cell biology. ontosight.ai
Key biological processes studied using R18 include:
Viral Entry: R18 has been instrumental in understanding how enveloped viruses fuse with host cell membranes to deliver their genetic material. researchgate.netnih.govnih.gov
Vesicle Trafficking: The fusion of transport vesicles with target membranes, a critical step in protein and lipid transport within the cell, can be monitored using R18-based assays.
Exocytosis: The process of exocytosis, where synaptic vesicles fuse with the plasma membrane to release neurotransmitters, has been investigated using R18 to monitor the Ca²⁺-dependent fusion of synaptic vesicles. nih.gov
Membrane Fluidity and Organization: By observing the behavior of R18 within a membrane, researchers can gain insights into the fluidity and organization of the lipid bilayer, including the study of lipid rafts. ontosight.ainih.gov
The ability to track these processes in real-time has provided invaluable information about their underlying mechanisms.
Role of R18 as a Cationic Amphiphilic Dye in Research
R18 is classified as a cationic and amphiphilic dye. medchemexpress.comnih.gov The term "amphiphilic" refers to its dual nature, possessing both a hydrophilic (water-loving) fluorophore and a hydrophobic (water-fearing) alkyl tail. ontosight.aithermofisher.com The cationic charge resides on the xanthene ring structure of the rhodamine B fluorophore. ontosight.ainih.gov
This amphiphilic character is crucial for its function as a membrane probe. The hydrophobic octadecyl tail anchors the dye within the nonpolar interior of the lipid bilayer, while the charged, hydrophilic fluorophore remains positioned at the aqueous interface. thermofisher.com This specific orientation allows it to report on events occurring at the membrane surface.
The cationic nature of R18 can influence its interaction with membranes, particularly those with a net negative charge due to the presence of anionic lipids like phosphatidylserine. nih.gov This property can be a factor in its distribution and behavior within different membrane systems. Furthermore, its amphiphilic properties mean that in aqueous solutions, R18 tends to form aggregates, which leads to self-quenching of its fluorescence. medchemexpress.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Common Abbreviation | R18 | ontosight.ai |
| Chemical Nature | Fluorescent lipid probe | ontosight.ai |
| Key Structural Features | Rhodamine B fluorophore, 18-carbon alkyl chain | |
| Fluorescence Property | Concentration-dependent self-quenching | |
| Max Absorption (Monomer) | ~565 nm | medchemexpress.com |
| Max Emission (Monomer) | ~585 nm | medchemexpress.com |
| Molecular Classification | Cationic, Amphiphilic | medchemexpress.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGODEMQGQNUKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984180 | |
| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65603-19-2 | |
| Record name | Octadecyl rhodamine B chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl Rhodamine B Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL RHODAMINE B CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM25QZB78X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological Foundations and Principles of Octadecyl Rhodamine B Chloride Utilization
Principles of R18 Fluorescence and Self-Quenching
The fluorescence of R18 is highly dependent on its local concentration within a lipid environment. biotium.comsmolecule.com At high concentrations, its fluorescence is diminished through a process known as self-quenching, a phenomenon that is reversible upon dilution. biotium.comsmolecule.com This characteristic is fundamental to its application in various biophysical assays. biotium.comsmolecule.com
Concentration-Dependent Fluorescence Quenching Mechanism
The table below illustrates the concentration-dependent fluorescence behavior of Rhodamine B, a compound structurally related to the fluorophore in R18, demonstrating the principle of self-quenching.
| Concentration of Rhodamine B in Ethanol (B145695) (mol/L) | Relative Fluorescence Intensity | Observed Emission Wavelength Shift |
| 1 × 10⁻⁵ | High | Baseline |
| 1 × 10⁻⁴ | ↓ | Slight red shift |
| 1 × 10⁻³ | ↓↓ | Red shift |
| 1 × 10⁻² | ↓↓↓ | Significant red shift (~20 nm) |
This table is based on data for Rhodamine B in ethanol and serves to illustrate the general principle of concentration-dependent quenching and spectral shifts observed in rhodamine dyes. researchgate.net
Fluorescence Dequenching upon Dilution as a Research Metric
The principle of fluorescence dequenching is the cornerstone of many R18-based assays, particularly those monitoring membrane fusion. smolecule.comnih.gov When a membrane labeled with a self-quenching concentration of R18 fuses with an unlabeled membrane, the R18 molecules disperse over a larger surface area. nih.govnih.gov This dilution disrupts the dimers and increases the average distance between individual fluorophores, thereby reducing the efficiency of self-quenching. thermofisher.comresearchgate.net The resulting increase in fluorescence intensity, termed dequenching, is a direct and quantifiable measure of the extent and kinetics of membrane fusion. nih.govnih.gov The fluorescence signal is typically monitored over time, with the initial rate and final extent of dequenching providing valuable insights into the fusion process. nih.gov To establish a baseline for 100% fluorescence, a detergent like Triton X-100 is often added at the end of an experiment to completely solubilize the membranes and achieve maximum dilution of the probe. nih.govnih.gov
R18 Interaction with Lipid Membranes and Organized Molecular Assemblies
R18 is an amphipathic molecule, meaning it possesses both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part. smolecule.com This dual nature governs its spontaneous insertion and orientation within lipid bilayers and other organized molecular structures. smolecule.comnih.gov
Hydrophobic Interactions of the Octadecyl Tail with Lipid Bilayers
The long, 18-carbon alkyl chain, or octadecyl tail, of R18 is highly hydrophobic. smolecule.comfiveable.me This nonpolar tail readily partitions into the hydrophobic core of the lipid bilayer, which is composed of the fatty acid tails of the phospholipid molecules. smolecule.comnih.gov This insertion is driven by the hydrophobic effect, where the energetically unfavorable interaction between the nonpolar alkyl chain and water is minimized by its sequestration within the non-aqueous interior of the membrane. fiveable.menih.gov The stable integration of the octadecyl tail anchors the R18 molecule within the membrane.
Electrostatic Interactions of the Cationic Head Group with Phospholipids
The rhodamine B component of R18 constitutes its hydrophilic head group, which carries a positive charge. smolecule.comnih.gov This cationic head group remains at the aqueous interface of the lipid bilayer, where it can engage in electrostatic interactions with the polar head groups of the phospholipids. smolecule.comnih.gov In particular, it can interact favorably with the negatively charged phosphate (B84403) groups of phospholipids. youtube.comsigmaaldrich.cn These electrostatic interactions contribute to the stable positioning and orientation of the R18 molecule at the membrane surface. nih.gov The precise orientation of the rhodamine fluorophore can be influenced by these interactions, with the xanthene moiety typically aligning parallel to the membrane plane. nih.gov
Influence of Membrane Composition on R18 Partitioning
The composition of the lipid membrane significantly influences the partitioning and fluorescence behavior of R18. nih.govresearchgate.net Factors such as the type of phospholipids, the degree of acyl chain saturation, and the presence of other molecules like cholesterol can alter the physical properties of the bilayer and, consequently, affect R18's interactions. researchgate.netmdpi.com
For instance, membranes containing cholesterol and lipids with saturated acyl chains, such as sphingomyelin (B164518), tend to be more ordered and condensed. nih.gov This "condensing effect" reduces the free volume within the bilayer, which can enhance the self-quenching of R18 compared to more fluid, unsaturated phospholipid membranes like those composed of DOPC. nih.gov The partitioning of R18 into different membrane domains is regulated by the availability of free space, which is necessary to accommodate the probe. nih.gov
The table below summarizes the effect of membrane composition on R18 behavior based on research findings.
| Membrane Composition | Key Characteristics | Effect on R18 Behavior |
| DOPC (liquid-disordered, Ld) | High degree of unsaturated acyl chains, larger molecular area, more fluid. nih.gov | Lower degree of self-quenching at a given concentration. nih.gov |
| DOPC/SM/Cholesterol (liquid-ordered, Lo) | Contains saturated sphingomyelin and cholesterol, leading to a "condensing effect," smaller molecular area, and less free volume. nih.gov | Enhanced self-quenching compared to DOPC membranes. nih.gov |
| PC Vesicles | Composed of phosphatidylcholine. | Linear increase in self-quenching with increasing R18 concentration. researchgate.net |
| PC:Cholesterol (1:1) Vesicles | Presence of cholesterol enhances membrane order. | Exponential increase in self-quenching with increasing R18 concentration. researchgate.net |
Spectroscopic Techniques in R18-Based Research
Spectroscopic methods are paramount in leveraging the fluorescent properties of Octadecyl rhodamine B chloride for quantitative and qualitative analysis of membrane dynamics.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a primary technique for harnessing the capabilities of R18. The fluorescence of R18 is highly sensitive to its local environment and concentration. In a monomeric state, such as when diluted in a detergent like Triton X-100, R18 exhibits distinct excitation and emission maxima. medchemexpress.com However, in aqueous solutions where it tends to form aggregates, its fluorescence is significantly quenched. medchemexpress.com
This property of self-quenching is exploited in membrane fusion assays. Vesicles or cells are labeled with a high concentration of R18, leading to quenched fluorescence. nih.gov Upon fusion with an unlabeled membrane, the R18 molecules diffuse over a larger surface area, resulting in dilution and a measurable increase in fluorescence intensity, or dequenching. The rate and extent of this dequenching provide quantitative data on the kinetics and efficiency of the fusion process. nih.gov
The table below summarizes the key spectroscopic properties of R18 in different environments.
| Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Key Characteristics |
| Methanol | 556 nm biotium.comatlasbiyo.com | 578 nm biotium.comatlasbiyo.com | Reference solvent for intrinsic properties. |
| Triton X-100 (monomer) | 565 nm medchemexpress.com | 585 nm medchemexpress.com | Represents the dequenched state. |
| Water (aggregates) | 524 nm and 574 nm (absorption peaks) medchemexpress.com | Significantly quenched medchemexpress.com | Represents the quenched state. |
UV-Vis Absorption Spectroscopy for R18 Monomer and Dimer Analysis
UV-Vis absorption spectroscopy is a powerful tool for characterizing the aggregation state of R18. The absorption spectrum of R18 is sensitive to whether it exists as a monomer or forms dimers and higher-order aggregates. researchgate.net In dilute solutions or environments that favor the monomeric state, a single prominent absorption peak is observed. nih.gov
In contrast, the formation of dimers, particularly H-dimers in polar solvents like water, results in a characteristic splitting of the absorption band into two peaks, which are blue-shifted relative to the monomer peak. researchgate.netnih.gov The absorption spectrum of R18 dimers typically shows two overlapping bands with peak wavelengths around 524 nm and 574 nm. nih.gov By analyzing the changes in the UV-Vis absorption spectrum, researchers can quantify the equilibrium between R18 monomers and dimers under various experimental conditions, such as in the presence of different lipid compositions or clay minerals. researchgate.netresearchgate.net
The following table outlines the absorption characteristics of R18 monomers and dimers.
| Species | Primary Absorption Peak(s) | Environment |
| R18 Monomer | ~564 nm nih.gov | Dilute solutions, non-polar environments. |
| R18 H-dimer | 524 nm and 574 nm nih.gov | Aqueous solutions, polar environments. |
Förster Resonance Energy Transfer (FRET) Applications with R18
Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. wikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. wikipedia.orgibidi.com This "molecular ruler" capability makes FRET a powerful tool for studying molecular interactions, conformational changes, and spatial proximity in biological systems. wikipedia.orgnih.gov
In the context of R18 research, it can serve as an acceptor in FRET-based experiments. nih.gov When paired with a suitable donor fluorophore, the proximity between the two can be monitored. For instance, R18 has been used as a FRET acceptor to investigate the dynamic structural transformations of cell adhesion molecules like α4β1 integrin in living cells. nih.gov The efficiency of FRET can be measured to determine if two labeled molecules are within a certain distance of each other, providing insights into protein-protein interactions, protein-DNA interactions, and protein conformational changes. wikipedia.org
The choice of the donor fluorophore is critical and must have an emission spectrum that significantly overlaps with the absorption spectrum of R18. nih.gov The analysis of FRET can provide information on the structural integrity, biodistribution, and disassembly kinetics of nanomedicines. nih.gov
Microscopic Techniques Employing R18
Microscopy techniques that utilize the fluorescent properties of R18 are essential for visualizing and localizing the probe within cellular and model membrane systems.
Fluorescence Microscopy
Fluorescence microscopy is a fundamental technique that leverages the fluorescent nature of R18 to visualize cellular structures, particularly cell membranes. Due to its lipophilic properties, R18 readily incorporates into lipid bilayers, allowing for the direct visualization of cell boundaries and membrane dynamics.
This technique is widely used to study processes such as endocytosis and exocytosis. Researchers can track the movement and fate of R18-labeled membranes over time, providing qualitative and semi-quantitative information about these complex cellular events. The high fluorescence intensity of R18 contributes to its effectiveness as a label in these applications. Furthermore, the polarity-sensitive nature of R18's fluorescence can aid in differentiating various cellular compartments.
Confocal Microscopy for Intracellular Localization
Confocal laser scanning microscopy offers significant advantages over conventional fluorescence microscopy for studying the intracellular localization of R18. Its ability to optically section a sample by rejecting out-of-focus light provides high-resolution images with enhanced contrast. nih.gov This is particularly valuable for precisely determining the subcellular distribution of R18.
Researchers have employed confocal microscopy to image R18 in various model systems, such as reconstituted on spherical glass beads (lipobeads), to study its distribution in different lipid environments. nih.gov For instance, confocal micrographs have been used to visualize R18 in dioleoyl-L-α-phosphatidylcholine (DOPC) and ternary mixtures of DOPC, cholesterol, and sphingomyelin (DSC) membranes. nih.gov This technique allows for the detailed examination of how lipid composition and phase behavior influence the partitioning and organization of R18 within the membrane. Confocal microscopy has also been used in conjunction with other fluorescent dyes to study co-localization. sigmaaldrich.com
Real-Time Fluorescence Microscopy for Dynamic Processes
This compound (R18) is a valuable tool for visualizing dynamic cellular processes in real-time using fluorescence microscopy. Its utility stems from its lipophilic nature, allowing it to readily insert into lipid bilayers, and its concentration-dependent fluorescence properties. biotium.com At high concentrations within a membrane, R18 molecules are in close proximity, leading to self-quenching of their fluorescence. biotium.com When the labeled membrane fuses with an unlabeled membrane, the R18 molecules become diluted, causing a measurable increase in fluorescence, a phenomenon known as dequenching. biotium.comnih.gov This principle is the foundation of many real-time fluorescence microscopy assays for studying dynamic events like membrane fusion. biotium.comnih.gov
For instance, researchers have successfully used R18 to monitor the fusion of enveloped viruses, such as influenza virus, with target cell membranes or artificial liposomes. nih.govresearchgate.net By labeling the viral envelope with a self-quenching concentration of R18, the fusion event can be tracked by observing the increase in fluorescence as the dye diffuses into the larger target membrane. nih.govresearchgate.net This method allows for the continuous monitoring of fusion kinetics. nih.gov
Modern microscopy techniques have further enhanced the application of rhodamine-based probes for observing dynamic cellular events. Advanced methods enable 4D recording of subcellular structures and processes in living cells at high spatial and temporal resolutions. zoulab.org For example, stimulated emission depletion (STED) microscopy, when used with suitable rhodamine-based probes, can achieve super-resolution imaging of dynamic changes within mitochondria, such as the movement of cristae. nih.gov
The development of "gentle rhodamines," which are modified to reduce phototoxicity, has expanded the possibilities for long-term, time-lapse imaging of sensitive cellular processes without causing significant photodamage to the specimen. zoulab.org These advancements are crucial for studying the intricate and often rapid dynamics of cellular membranes and their associated proteins.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Interfacial Studies
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for studying phenomena occurring at the interface between two media, such as the interaction between a cell membrane and a glass coverslip. nih.gov When combined with fluorescent probes like this compound (R18), TIRF microscopy provides high-contrast images of the membrane and associated molecules with minimal background fluorescence from the rest of the cell. nih.gov
This technique is particularly well-suited for investigating the initial stages of virus-cell interaction, protein binding to membranes, and the dynamics of molecules within the membrane at the cell-substrate interface. nih.govresearchgate.net The shallow illumination field in TIRF microscopy, typically around 100 nanometers, selectively excites fluorophores only in the immediate vicinity of the coverslip, making it ideal for visualizing events at the plasma membrane of adherent cells. nih.gov
In the context of R18, TIRF microscopy can be used to study the spatiotemporal organization of membrane-bound proteins on supported lipid bilayers, which are artificial membranes created on a solid support. nih.gov These model systems allow for precise control over the lipid composition and the introduction of specific proteins, enabling detailed quantitative analysis of their interactions and dynamics. nih.govnih.gov For example, researchers have used TIRF microscopy to observe the self-organization of proteins involved in cell division on supported bilayers. nih.gov This approach allows for the specific study of membrane-bound protein dynamics, even in the presence of an excess of proteins in the surrounding solution. nih.gov
Preparation and Handling of R18 for Experimental Research
Proper preparation and handling of this compound (R18) are critical for obtaining reliable and reproducible results in experimental research. medchemexpress.com Due to its amphiphilic nature, R18 presents specific challenges, such as a tendency to aggregate in aqueous solutions. medchemexpress.com
Stock Solution Preparation and Working Concentration Considerations
R18 is typically sold as a dark solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide (B87167) (DMSO). biotium.com It is recommended to prepare concentrated stock solutions in anhydrous DMSO. biotium.com For example, a 1 mM stock solution in DMSO is a common starting point. medchemexpress.com These stock solutions should be stored at -20°C and protected from light and moisture to ensure stability. biotium.com
When preparing working solutions, it is crucial to consider the critical aggregation concentration (CAC) of R18, which is approximately 14 nM. medchemexpress.comnih.gov Above this concentration, R18 molecules begin to form aggregates in aqueous solutions, leading to self-quenching of fluorescence and potentially confounding experimental results. medchemexpress.comnih.gov Therefore, the working concentration should ideally be kept below the CAC to ensure the probe exists in its monomeric form. medchemexpress.com However, for fusion assays that rely on dequenching, a concentration high enough to cause self-quenching in the labeled membrane is intentionally used. nih.gov The final working concentration will depend on the specific application and may range from the nanomolar to the low micromolar scale (e.g., 0.44–4.4 µM). medchemexpress.com
| Parameter | Recommendation | Source |
|---|---|---|
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | biotium.com |
| Storage Temperature | -20°C | biotium.com |
| Storage Conditions | Protect from light and moisture | biotium.com |
Strategies to Prevent R18 Aggregation in Aqueous Solutions
The aggregation of R18 in aqueous solutions is a significant challenge due to its amphiphilic properties. medchemexpress.com Aggregation leads to a blue-shift in the absorption spectrum and significant quenching of fluorescence, which can interfere with accurate measurements. medchemexpress.com Several strategies can be employed to minimize aggregation.
One common approach is to use a carrier protein, such as human serum albumin (HSA), in the buffer when diluting the R18 stock solution. medchemexpress.com For example, a buffer containing 0.1% HSA can help to keep R18 in a monomeric state and optimize its transfer to membranes. medchemexpress.com
Another critical factor is to maintain the R18 concentration below its critical aggregation concentration (CAC) of 14 nM in the final working solution, especially for experiments where a monomeric probe is required. medchemexpress.comnih.gov For applications like membrane fusion assays, where initial quenching is desired, the aggregation within the labeled membrane is a necessary feature of the assay design. nih.gov When preparing R18-labeled vesicles or viruses, care must be taken to control the final concentration of the organic solvent (e.g., ethanol) used to dissolve the R18, keeping it low (typically under 1% v/v) to avoid disrupting the membrane structure. nih.gov
Loading R18 into Lipid Bilayers and Viral Envelopes
The incorporation of this compound (R18) into lipid bilayers and viral envelopes is a fundamental step for its use in various fluorescence-based assays, particularly for studying membrane fusion. nih.govnih.govmedchemexpress.com The lipophilic octadecyl tail of R18 allows it to embed within the lipid core, while the rhodamine fluorophore resides at the aqueous interface. thermofisher.com
The general procedure for labeling involves the spontaneous insertion of R18 into the membrane of interest. nih.gov For example, to label influenza virus, the virus is incubated with R18 in the dark. nih.gov The concentration of R18 is chosen to achieve a self-quenching state within the viral envelope, often around 5 mole percent of the total lipid content. nih.govresearchgate.net This ensures that upon fusion with a target membrane, the subsequent dilution of the probe will result in a measurable increase in fluorescence. nih.gov The incubation is typically carried out for a specific duration, for instance, 30 minutes at room temperature, to allow for efficient incorporation of the probe into the viral membrane. nih.gov
A similar principle applies to the labeling of artificial lipid bilayers, such as those reconstituted on glass beads (lipobeads). nih.gov These model membranes can be incubated with R18, and the binding can be monitored in real-time. medchemexpress.com The composition of the lipid bilayer can influence the amount of R18 that can be incorporated. For example, dioleoyl-L-α-phosphatidylcholine (DOPC) membranes have been shown to hold more R18 probes than membranes composed of a mixture of DOPC, cholesterol, and sphingomyelin. nih.gov
Applications of Octadecyl Rhodamine B Chloride in Membrane Biology and Dynamics
Membrane Fusion Assays
The property of fluorescence dequenching upon dilution makes Octadecyl rhodamine B chloride a valuable tool for monitoring membrane fusion events in real-time. biotium.com
Monitoring Membrane Fusion Kinetics via R18 Dequenching
The R18 dequenching assay is a widely adopted method for studying the kinetics of membrane fusion. The process involves labeling one population of membranes, such as vesicles or viral envelopes, with a high, self-quenching concentration of R18. researchgate.net When these labeled membranes fuse with an unlabeled target membrane, the R18 probe diffuses into the larger, combined membrane area. This dilution of the probe alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity. researchgate.netmdpi.com The rate of this fluorescence increase directly corresponds to the rate of membrane fusion, allowing for the quantitative analysis of fusion kinetics. mdpi.comnih.gov
The extent of fusion can be calculated using the following formula mdpi.com: % Fusion = (F - F₀) / (F∞ - F₀) * 100 Where:
F is the fluorescence intensity at a given time.
F₀ is the initial fluorescence intensity.
F∞ is the maximum fluorescence intensity, typically determined by disrupting the membranes with a detergent like Triton X-100 to cause complete dequenching. mdpi.com
This assay has been validated by comparing its results with other lipid mixing assays, such as those using N-(lissamine-rhodamine B-sulfonyl)diacylphosphatidylethanolamine (N-Rh-PE), confirming that R18 is a reliable probe for quantitatively investigating membrane fusion. nih.gov
Investigation of Viral Membrane Fusion Mechanisms
The R18 dequenching assay has been instrumental in elucidating the mechanisms of viral entry into host cells, a process that often involves the fusion of the viral envelope with a cellular membrane. thermofisher.comnih.gov Researchers label enveloped viruses, such as the influenza virus, with self-quenching concentrations of R18. nih.govnih.govresearchgate.net The fusion of these labeled viruses with host cell membranes or model membranes (liposomes) leads to the dilution of R18 and a subsequent increase in fluorescence, signaling the fusion event. thermofisher.comnih.govresearchgate.net
Studies using this technique have revealed critical aspects of viral fusion. For instance, it was demonstrated that influenza virus fusion with the plasma membrane of cultured cells is triggered by a low pH environment. nih.gov At neutral pH, fusion only occurs after a delay, suggesting that the virus is first internalized via endocytosis and then fuses with the membrane of an acidic intracellular compartment, like the endosome. nih.gov This assay has also been used to show that a transmembrane pH gradient is not a prerequisite for the fusion mediated by the influenza virus hemagglutinin. researchgate.net The reliability of the R18 assay in these studies is supported by findings that show similar fusion kinetics and extents when compared to other fluorescent probes. nih.govresearchgate.net
Calcium-Induced Membrane Fusion Studies
Calcium ions (Ca²⁺) are known to play a crucial role in triggering membrane fusion in various biological processes, including the exocytotic release of neurotransmitters from synaptic vesicles. nih.gov The R18 dequenching assay has been employed to investigate Ca²⁺-dependent fusion of synaptic vesicles with target membranes. nih.gov In these studies, synaptic vesicles are labeled with R18, and fusion is initiated by the addition of Ca²⁺. The resulting fluorescence dequenching is monitored to assess the extent and rate of fusion. nih.gov
Research using this method has shown that the process is complex, potentially involving both genuine Ca²⁺-dependent membrane fusion and a non-specific transfer of the R18 probe. nih.gov However, by carefully controlling experimental conditions, such as temperature, it is possible to distinguish between these two processes. nih.gov These studies have also highlighted the importance of membrane composition, demonstrating that cholesterol depletion from synaptosomal plasma membranes inhibits Ca²⁺-induced fusion with synaptic vesicles. nih.gov The development of phosphorylated amphiphiles that assemble in response to calcium further showcases the utility of fluorescence-based assays in studying ion-mediated membrane events. rsc.org
Effects of Poly(ethylene glycol) on Membrane Fusion
Poly(ethylene glycol) (PEG) is a polymer known to induce the fusion of biological and model membranes. nih.govnih.gov The mechanism involves the dehydration of the membrane surface, which facilitates close apposition and subsequent merging of the bilayers. nih.govrsc.org The R18 dequenching assay can be utilized to monitor PEG-induced fusion between lipid vesicles.
Studies have shown that the concentration of PEG required to induce fusion is dependent on the lipid composition of the vesicles. nih.gov For example, vesicles containing lipids that are poorly hydrated, such as phosphatidylethanolamine, require lower concentrations of PEG to initiate fusion. nih.gov Research using techniques like X-ray diffraction has indicated that at the PEG concentrations that induce fusion, the water layer between vesicles is reduced to approximately 5 Å, bringing the headgroups of opposing bilayers into very close contact. nih.gov While this close contact is a contributing factor, it is not solely sufficient to cause fusion, suggesting a more complex mechanism. nih.gov The fusion process mediated by PEG is thought to proceed through intermediates, including a "stalk" where the outer leaflets mix, which can be indirectly monitored by lipid-mixing assays like the R18 dequenching assay. nih.gov
Cellular Membrane Staining and Visualization
The lipophilic nature of this compound makes it an effective agent for staining the plasma membranes of living cells for visualization and imaging purposes. medchemexpress.comthermofisher.com
Live Cell Imaging of Cell Membranes
This compound is used as a fluorescent probe for staining and imaging the plasma membranes of live cells. medchemexpress.comnih.gov Its ability to stably insert into the lipid bilayer allows for clear delineation of the cell periphery. This is particularly useful for observing cell morphology and for tracking cellular processes in real-time. nih.govnih.gov In live-cell imaging experiments, R18 is typically excited at a wavelength around 561 nm, and its emission is captured using appropriate filters. nih.gov
The probe has been used in various live-cell imaging applications, including studying the internalization of nanoparticles and investigating the distribution of membrane domains. nih.govresearchgate.net For instance, by observing the fluorescence of R18-conjugated cubosomes, researchers can track their uptake into cells over time. researchgate.net Furthermore, R18 has been employed in Fluorescence Resonance Energy Transfer (FRET) experiments to study the spatial relationships between different membrane components in living cells. nih.gov
Below is a table summarizing the spectral properties of this compound, which are crucial for its application in fluorescence microscopy.
| Property | Value | Source |
| Excitation Maximum (λex) in Methanol | 556 nm | biotium.com |
| Emission Maximum (λem) in Methanol | 578 nm | biotium.com |
| Excitation Maximum (λex) in Triton X-100 | 565 nm | medchemexpress.com |
| Emission Maximum (λem) in Triton X-100 | 585 nm | medchemexpress.com |
| Excitation Wavelength in Live Cell Imaging | 561 nm | nih.gov |
| Emission Filter for Live Cell Imaging | 630/75 nm | nih.gov |
Visualization of Membrane Dynamics and Structure
The intrinsic fluorescence of this compound (R18) and its ability to integrate into lipid bilayers make it a powerful tool for visualizing membrane structure and dynamics using fluorescence microscopy. ontosight.ai Researchers utilize R18 to label cytoplasmic membranes, which allows for the direct observation of cellular architecture and dynamic events such as endocytosis and exocytosis.
The probe's property of self-quenching at high concentrations and dequenching upon dilution is fundamental to its application in tracking membrane fusion. biotium.com This principle is widely applied in virology and cell biology to monitor the merging of viral envelopes with host cell membranes or the fusion of intracellular vesicles. For instance, in studies of influenza virus fusion, a dual-wavelength imaging technique was developed using two lipophilic probes, R18 and DiOC18, incorporated into the viral membrane. The fusion event between the virus and an endosome could be visualized as a distinct shift in fluorescence color, providing a rapid method for analyzing viral fusion activity.
Assessment of Cell Viability and Live Cellularity
This compound is primarily used to stain the plasma membranes of living cells for fluorescence imaging. smolecule.comresearchgate.net Its ability to insert into the intact membranes of live cells allows researchers to delineate cell morphology and track membrane-related processes in real-time. researchgate.net
While R18 itself is a marker for membrane integrity, it is often used in conjunction with other dyes to provide a more comprehensive assessment of cell viability. For example, it can be used in multi-parameter flow cytometry assays alongside membrane-impermeable DNA-binding dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). In this context, cells stained only with R18 are considered live, while cells that also take up the viability dye are identified as dead or membrane-compromised. This approach allows for the simultaneous quantification of live and dead cells within a population. biotium.com Therefore, R18 serves as a tool for identifying live cells for further analysis rather than a direct quantitative measure of cell viability itself, which is more commonly assessed through methods like metabolic assays or dye exclusion.
Lipid Interaction and Membrane Structure Studies
Analysis of R18 Binding Affinity and Kinetics with Different Lipid Compositions
The binding and kinetic properties of R18 are significantly influenced by the lipid composition of the membrane. Studies have utilized model membranes with varying compositions to dissect these interactions. Research employing flow cytometry has examined the real-time transfer of R18 into bead-supported lipid bilayers, comparing simple, disordered membranes with more complex, ordered ones. nih.govnih.gov
These experiments reveal quantitative differences in how R18 binds to membranes of different compositions. For example, a liquid-disordered phase membrane composed of a single lipid like dioleoyl-L-α-phosphatidylcholine (DOPC) shows different R18 binding kinetics and saturation levels compared to a liquid-ordered phase membrane, which is a ternary mixture designed to mimic lipid rafts (e.g., DOPC, sphingomyelin (B164518), and cholesterol). medchemexpress.comnih.gov The presence of cholesterol and sphingomyelin, which create a more tightly packed and ordered environment, alters the partitioning and quenching behavior of the R18 probe. nih.gov
Table 1: R18 Binding Characteristics in Different Model Membranes
| Membrane Composition | Key Research Finding | Reference |
|---|---|---|
| DOPC (liquid-disordered) | Serves as a baseline for a single-component, disordered membrane environment. | nih.gov |
| DOPC/Sphingomyelin/Cholesterol (1:1:1) (liquid-ordered) | Showed a greater than 2-fold enhancement in fluorescence quenching compared to DOPC membranes at high R18 concentrations, indicating differences in probe packing and interaction. | nih.gov |
| General | The kinetics of R18 transfer from the aqueous phase to membranes can be modulated by carriers like human serum albumin (HSA) and are dependent on the lipid composition of the target bilayer. | medchemexpress.comnih.gov |
Studies on Membrane Fluidity and Heterogeneity
Studies on model systems have shown that R18 incorporation and fluorescence quenching are different in liquid-disordered versus liquid-ordered phases. nih.gov More rigid or less fluid membranes, such as those enriched in cholesterol and sphingomyelin, can restrict the partitioning of R18. nih.govnih.gov This differential behavior allows researchers to use R18 to distinguish between different membrane domains that coexist within a heterogeneous membrane, reflecting the complex landscape of cellular plasma membranes. nih.govnih.gov
Investigation of Lipid Raft Dynamics
Lipid rafts are specialized microdomains within cell membranes enriched in cholesterol and sphingolipids, playing a key role in signal transduction. nih.gov R18 is employed to study the dynamics and organization of these rafts. ontosight.ai Due to their condensed lipid packing, lipid rafts can be less permeable to exogenous probes, and the incorporation of R18 may be reduced in these domains due to steric hindrance. nih.gov
Fluorescence microscopy studies have used R18 to track the fusion of membrane vesicles with host cells and have examined the colocalization of the probe with established lipid raft markers, such as the cholera toxin B subunit (CtxB). nih.gov In one such study, R18-labeled membrane vesicles derived from Staphylococcus aureus were incubated with HeLa cells, and the colocalization with a FITC-conjugated lipid raft marker was quantified. This approach allows for the visualization and analysis of how interactions, such as vesicle fusion, are associated with these specific membrane domains.
Table 2: Example of R18 Colocalization with a Lipid Raft Marker
Quantitative analysis of fluorescence in HeLa cells after incubation with R18-labeled membrane vesicles (MVs) and a FITC-conjugated lipid raft marker (CtxB).
| Condition | Fluorescence Type | Pixel Intensity (Arbitrary Units, Mean ± SEM) | Colocalization Coefficient (rp) |
|---|---|---|---|
| MV Treatment | Red (R18) | ~160 | ~0.75 |
| Green (FITC-CtxB) | ~150 |
Orientation and Conformation of R18 in Organized Monolayers
The precise orientation and conformation of R18 within a membrane are crucial for interpreting its fluorescence signals. Advanced spectroscopic techniques have been used to determine these parameters in organized model systems like Langmuir-Blodgett monolayers. nih.govacs.org Studies using polarized attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy have analyzed the orientation of the R18 molecule within these monolayers.
Research has shown that the molecular environment significantly influences the conformation of R18. For example, in hybrid monolayers containing clay minerals, the orientation of the R18 chromophore is altered. In the absence of clay, the phenyl group of the rhodamine dye is tilted relative to the xanthene group, and both are tilted with respect to the substrate. However, when clay minerals are present, both the phenyl and xanthene groups adopt an orientation parallel to the clay surface. This demonstrates that the surface properties of the membrane interface can induce conformational changes in the probe molecule.
Table 3: Environmental Influence on the Orientation of R18 in Monolayers
| Monolayer Condition | Orientation of R18 Chromophore (Phenyl and Xanthene Groups) |
|---|---|
| Film without clay minerals | The phenyl group is tilted relative to the xanthene group; both groups are tilted relative to the substrate. |
| Film with clay minerals | Both the phenyl group and the xanthene group are oriented parallel to the clay surface. |
Exosome and Extracellular Vesicle Research
The study of exosomes and other extracellular vesicles (EVs) has greatly benefited from the use of this compound. This dye allows researchers to label the lipid bilayer of these vesicles and track their interactions with recipient cells.
R18 has been instrumental in monitoring the uptake and subsequent intracellular journey of exosomes. nih.gov By labeling exosomes with R18, researchers can use real-time fluorescence microscopy to directly observe their movement on the plasma membrane and within the cytoplasm of recipient cells. nih.gov This has provided new insights into the dynamic process of exosome attachment to the cell surface and their subsequent internalization. nih.gov Once inside the cell, colocalization studies with organelle-specific markers have shown that exosomes are often sorted into acidic vesicles, indicating their trafficking through the endolysosomal pathway. nih.gov
The versatility of R18 also extends to in vivo studies. For instance, in wound healing research, R18-labeled exosomes derived from adipose stem cells have been topically applied to wounds in diabetic mice. nih.govresearchgate.net The fluorescent signal allows for the tracking of exosome uptake and biodistribution within the wound tissue over time, demonstrating their accumulation and retention at the site of injury. nih.govresearchgate.net
A key question in exosome biology is the precise mechanism of their entry into recipient cells: do they fuse directly with the plasma membrane, or are they taken up via endocytosis? this compound has proven to be a valuable tool in addressing this question. nih.gov The dequenching of R18 fluorescence serves as an indicator of membrane fusion. d-nb.infobiorxiv.orgdovepress.com When R18-labeled exosomes fuse with a recipient cell membrane, the dye becomes diluted, leading to an increase in fluorescence. d-nb.infobiorxiv.orgdovepress.com
Studies utilizing this principle have suggested that while membrane fusion does occur, endocytosis appears to be a primary mechanism for the uptake of exosomes in many cell types. nih.govmdpi.com For example, research using R18 labeling has confirmed that endocytosis, rather than direct membrane fusion, is the main route of entry for certain exosomes. mdpi.com However, other studies have also used R18 to demonstrate direct fusion events. encyclopedia.pubbiorxiv.org The prevailing view is that the mode of uptake can be specific to the cell type and the origin of the EVs. nih.gov
A time-resolved fusion assay using R18 has shown that the initial phase of EV uptake into certain cells can occur via membrane fusion, with endocytic pathways potentially becoming more prominent at later time points. biorxiv.org This highlights the complexity of EV-cell interactions and the utility of R18 in dissecting these temporal dynamics.
The uptake of extracellular vesicles is a multifaceted process that can involve various mechanisms, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, macropinocytosis, phagocytosis, and direct membrane fusion. encyclopedia.pubpnas.orgnih.govacs.org R18 has been employed to investigate these diverse pathways. encyclopedia.pubpnas.orgnih.govacs.org
By labeling EVs with R18, researchers can quantify their uptake by different cell types and under various conditions. For example, studies have shown that the uptake of malaria-derived EVs by immune cells like monocytes and T cells can differ, with monocytes showing rapid internalization suggestive of endocytosis. nih.govacs.org The use of imaging flow cytometry with R18-labeled EVs allows for the analysis of fluorescence signal distribution, revealing distinct patterns of uptake between different cell populations. nih.govacs.orgelsevierpure.com
Furthermore, R18-based assays have been used to show that EV uptake is an active, temperature-dependent process. nih.gov By comparing uptake at physiological temperatures (37°C) with uptake at lower temperatures (4°C), where active transport is inhibited, a significant reduction in fluorescence intensity is observed, indicating that EV internalization requires cellular energy. nih.gov
Below is a table summarizing key findings from studies using this compound to investigate EV uptake:
| Research Focus | Cell/System Studied | Key Finding with R18 | Reference |
| Distinguishing Uptake Mechanisms | PC12 cells | R18 was useful to distinguish endocytosis from fusion during exosome uptake. | nih.gov |
| Primary Uptake Mechanism | Various | Endocytosis is suggested as the primary mechanism for exosome uptake over membrane fusion. | mdpi.com |
| EV Fusion Properties | PC12 cells | R18 was used to study the fusogenic properties of EVs. | d-nb.info |
| EV-Cell Interaction Dynamics | Human monocytes and T cells | R18 labeling revealed different uptake patterns and kinetics between the two cell types for malaria-derived EVs. | nih.govacs.orgelsevierpure.com |
| In Vivo EV Tracking | Diabetic mouse wound model | R18-labeled exosomes were tracked to monitor their uptake and biodistribution in wound tissue. | nih.govresearchgate.net |
| Temporal Dynamics of Uptake | Brain endothelial cells | R18 dequenching showed that the early phase of EV uptake occurs via membrane fusion. | biorxiv.org |
| Temperature Dependence of Uptake | Caco-2 cells | A significant decrease in R18 fluorescence at 4°C indicated that EV uptake is an active process. | nih.gov |
Cellular Wound Repair and Membrane Resealing
The integrity of the plasma membrane is essential for cell survival. When this barrier is breached, cells initiate a rapid repair process to prevent the loss of cytoplasm and influx of potentially harmful substances. This compound has been utilized to visualize the dynamic membrane events that occur during this critical process.
R18, as a nonspecific membrane dye, can label both the plasma membrane and internal membrane-bound compartments. nih.gov This property has been exploited to study membrane dynamics in wounded Xenopus laevis oocytes. nih.gov By pre-staining oocytes with R18, researchers have been able to directly visualize the formation of a "patch" at the wound site, which is thought to be derived from the fusion of intracellular compartments. nih.gov This provides direct evidence for the "patch hypothesis" of membrane repair. nih.gov
The use of R18 in conjunction with other fluorescent probes, such as dextrans to mark the extracellular space, allows for a detailed spatiotemporal analysis of the repair process. nih.gov Immediately following wounding, an area devoid of R18-labeled intracellular compartments but filled with dextran (B179266) is observed, which is then sealed off by the formation of the membrane patch. nih.gov
A key event in cellular wound repair is the massive fusion of intracellular vesicles near the site of injury. nih.gov The fluorescence of R18 allows for the tracking of these compartments as they move towards and fuse at the wound site. nih.gov In wounded Xenopus oocytes, R18 was used to label cortical granules, a type of intracellular vesicle. nih.gov Following injury, the fusion of these and other intracellular compartments was observed, leading to the formation of a barrier that prevents further leakage. nih.gov
The ability to visualize these fusion events in real-time provides critical insights into the molecular machinery involved in membrane resealing. The dynamic changes in R18 fluorescence patterns during wound repair offer a powerful tool to dissect the complex interplay of membrane trafficking and fusion that ensures cell survival after injury.
Research Methodologies and Experimental Design Considerations
Experimental Protocols for R18 Labeling
The fundamental principle behind R18 labeling is its spontaneous insertion into lipid membranes. The octadecyl tail embeds within the hydrophobic core of the bilayer, while the rhodamine B fluorophore resides at the aqueous interface. thermofisher.comfishersci.com At high concentrations within the membrane, the proximity of R18 molecules leads to self-quenching, a phenomenon where the fluorescence emission is significantly reduced. medchemexpress.combiotium.comatlasbiyo.com Upon dilution, such as during membrane fusion events, the distance between R18 molecules increases, resulting in a measurable increase in fluorescence, a process known as dequenching. biotium.comatlasbiyo.com
The staining of live cell membranes with R18 is a direct and widely used technique.
Preparation of Staining Solution: A stock solution of R18 is typically prepared in an organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). biotium.comatlasbiyo.com This stock is then diluted in a suitable buffer or cell culture medium to the desired final concentration. For instance, in some protocols, peptides are administered at 2 μM in Hanks' Balanced Salt Solution (HBSS) with a final R18 concentration of 1 μM. nih.gov
Incubation: Cells are incubated with the R18 staining solution for a specific duration, often at 37°C. nih.gov The incubation time can vary, for example, from 10 to 30 minutes. nih.govabberior.rocks
Washing: After incubation, excess, unincorporated R18 is removed by washing the cells. This can be achieved by rinsing with a citrate (B86180) buffer followed by a neutralizing wash with a buffer like phosphate-buffered saline (PBS). au.dk
Imaging: The labeled cells can then be visualized using fluorescence microscopy. The excitation and emission maxima of R18 are approximately 560 nm and 580 nm, respectively, though these can vary slightly depending on the solvent. tribioscience.com For example, in methanol, the Ex/Em is 556/578 nm. biotium.comatlasbiyo.com Some studies have used an excitation of 561 nm and a 630/75 nm emission filter. nih.gov
It's important to note that the presence of R18 in the membrane can potentially influence its properties, which should be considered in the experimental design. nih.gov
Table 1: Example Protocol for Cell Membrane Staining with R18
| Step | Procedure | Example Parameters |
|---|---|---|
| 1. Reagent Preparation | Dissolve R18 in DMSO or ethanol to create a stock solution. | 10 µM stock solution. abberior.rocks |
| 2. Staining Solution | Dilute the stock solution in pre-warmed live-cell imaging medium. | Final concentration of 10 to 50 nM. abberior.rocks |
| 3. Cell Preparation | Culture cells on coverslips or appropriate imaging plates. | Adherent mammalian cell lines. abberior.rocks |
| 4. Incubation | Remove culture medium, rinse with imaging medium, and add staining solution. | Incubate for 10 to 30 minutes at 37°C. abberior.rocks |
| 5. Washing (Optional) | Rinse cells with fresh imaging medium to reduce background. | One or more washes. abberior.rocks |
| 6. Imaging | Mount and image immediately on a fluorescence microscope with an incubator. | Excitation ~560 nm, Emission ~580 nm. tribioscience.com |
R18 is extensively used to label liposomes and other types of vesicles to study membrane fusion and lipid mixing.
Labeling Procedure: R18 is incorporated into the vesicle membrane during their formation or by incubation with pre-formed vesicles. The concentration is carefully controlled to achieve a high degree of self-quenching. nih.gov For example, liposomes can be prepared with a self-quenching concentration of R18. encapsula.com
Fusion Assay: When these R18-labeled vesicles fuse with an unlabeled target membrane (e.g., another population of vesicles or a cell), the R18 is diluted in the larger membrane area. This dilution relieves the self-quenching, leading to an increase in fluorescence intensity that can be monitored over time. biotium.com For instance, the fusion of R18-labeled vacuoles with unlabeled vacuoles results in dequenching. researchgate.net
Removal of Unincorporated Dye: To ensure that the observed fluorescence changes are due to fusion and not the transfer of free dye, unincorporated R18 is often removed. This can be done using methods like spin columns. thermofisher.com An alternative approach involves adjusting the ionic strength of the buffer with NaCl to induce aggregation of free dye, which can then be removed by filtration. exosome-rna.com
Some studies have detailed the preparation of liposomes with specific lipid compositions, such as DOPC/CHOL/Rh-DHPE (54:45:1 mol/mol), where Rh-DHPE is a rhodamine-labeled phospholipid. tribioscience.com
Table 2: General Protocol for Liposome (B1194612) Fusion Assay using R18
| Step | Procedure | Purpose |
|---|---|---|
| 1. Labeling | Incorporate R18 into donor liposomes at a self-quenching concentration. | Prepare fluorescently quenched liposomes. |
| 2. Purification | Remove unincorporated R18 from the labeled liposome suspension. | Ensure fluorescence dequenching is due to fusion. |
| 3. Incubation | Mix R18-labeled liposomes with unlabeled acceptor liposomes. | Initiate the fusion process. |
| 4. Monitoring | Measure the increase in fluorescence intensity over time. | Quantify the rate and extent of membrane fusion. |
| 5. Maximum Dequenching | Add a detergent (e.g., Triton X-100) to completely solubilize the membranes. | Determine the maximum possible fluorescence for normalization. nih.gov |
R18 is a key tool for studying the entry of enveloped viruses into host cells, a process that involves the fusion of the viral envelope with a cellular membrane. nih.govnih.gov
Labeling Protocol: Enveloped viruses are incubated with R18 at a concentration that leads to self-quenching within the viral membrane. nih.govresearchgate.net The concentration of the solvent (e.g., ethanol) used to dissolve the R18 should be kept low (e.g., under 1% v/v) to avoid damaging the virus. nih.gov
Fusion Assay: When the R18-labeled virus fuses with a host cell membrane (either the plasma membrane or an endosomal membrane), the R18 is diluted, and fluorescence dequenching occurs. thermofisher.com This allows for real-time monitoring of viral fusion events. nih.gov
Applications: This technique has been used to study the fusion kinetics of various viruses, including influenza virus. nih.govnih.govresearchgate.net For example, studies have investigated the influence of pH on influenza virus fusion with liposomes. nih.gov
It's worth noting that other methods for labeling viral envelopes exist, such as using lipid-biotin conjugates followed by streptavidin-quantum dots, which can offer high specificity and efficiency. nih.gov
Quantitative Analysis of R18 Fluorescence
To extract meaningful data from R18-based assays, it is crucial to perform quantitative analysis of the fluorescence signals.
Flow cytometry is a powerful technique for analyzing the fluorescence of individual cells or particles in a population.
Principle: In the context of R18, flow cytometry can be used to measure the fluorescence intensity of individual cells or vesicles labeled with the dye. nih.gov This allows for the quantification of the amount of R18 bound to each particle. medchemexpress.com
Calibration: For quantitative measurements, the flow cytometer can be calibrated using standards, such as quantum dot-based fluorescence calibration beads. nih.gov This allows for the conversion of arbitrary fluorescence units to a more absolute measure, like the number of antibodies bound per cell (ABC) in immunophenotyping, a concept adaptable to R18 quantification. nih.gov
Applications: Flow cytometry can be used to monitor the real-time binding of R18 to membranes and to quantify the number of R18 molecules per particle. medchemexpress.com It has been employed to study the transfer of R18 to lipobeads and to determine the capacity of different membrane compositions to accept the probe. nih.gov
The use of multicolor flow cytometry allows for the simultaneous analysis of multiple parameters, providing a more comprehensive understanding of the biological system. nih.gov
Mathematical modeling of the kinetic data obtained from R18 dequenching assays provides a deeper understanding of the underlying molecular processes.
Data Analysis: The time course of fluorescence dequenching is typically analyzed by fitting the data to kinetic models. nih.gov This can reveal important parameters such as the initial rate of fusion and the final extent of fusion.
Self-Quenching Curve: To accurately quantify the amount of R18 transferred during fusion, a self-quenching curve is often generated. This is done by measuring the fluorescence of membranes containing known concentrations of R18, often after solubilizing the membrane with a detergent like Triton X-100 to achieve maximum dequenching. medchemexpress.comnih.gov
Kinetic Models: The analysis of binding kinetics can involve fitting the data to models that describe the association and dissociation of the probe with the membrane. nih.gov For instance, the mass action kinetics of R18 association with lipobeads have been evaluated. nih.gov More complex models can account for multiple steps in the fusion process.
By combining experimental data with kinetic modeling, researchers can gain quantitative insights into the mechanisms of membrane fusion and lipid transfer.
Quantum Dot-Calibrated Beads for R18 Quantification
Quantitative analysis of membrane labeling with R18 can be complicated by factors such as probe aggregation and concentration-dependent changes in its quantum yield. nih.gov To overcome these challenges, a robust method utilizing quantum dot (QD)-calibrated beads has been developed for use in techniques like flow cytometry. nih.govnih.gov Quantum dots are semiconductor nanocrystals with stable, size-tunable, and narrow emission spectra, making them ideal calibration standards. nih.govpsu.edu
The methodology involves preparing calibration beads with a known number of quantum dots, which provides a standard curve of fluorescence intensity versus the number of fluorescent molecules. psu.edu For R18 quantification, researchers use commercially available streptavidin-functionalized quantum dots and biotinylated beads. nih.gov By controlling the reaction, it's possible to create a series of calibration beads with a wide range of QD site densities, from a few hundred to millions per bead. nih.gov
In a typical experiment, the fluorescence of beads labeled with R18 is measured by flow cytometry and compared against the calibration curve generated from the QD-beads. nih.gov This allows for the conversion of the R18 fluorescence intensity into an absolute number of R18 molecules bound to the bead-supported lipid bilayer. This approach was used to examine the real-time transfer of R18 into model membranes, revealing that dioleoyl-L-α-phosphatidylcholine (DOPC) membranes could hold 37% more R18 probes than a ternary mixture of DOPC, sphingomyelin (B164518), and cholesterol. nih.gov The spectroscopic properties of R18 relative to a common quantum dot, QD585, are essential for these calibrated measurements. nih.gov
Table 1: Spectroscopic Properties of R18 and QD585
| Property | Octadecyl rhodamine B (R18) | Quantum Dot (QD585) |
|---|---|---|
| Excitation Wavelength (Laser) | 488 nm | 488 nm |
| Molar Extinction Coefficient (ε) at 488 nm | 4,750 M⁻¹cm⁻¹ | 530,000 M⁻¹cm⁻¹ |
| Emission Quantum Yield (ϕ) | Varies with concentration | Varies by batch (e.g., Lot# 452664A) |
Data sourced from a study on R18 partitioning into bead-supported lipid bilayers. nih.gov
Co-localization Studies with R18 and Other Markers
Fluorescence microscopy is a cornerstone of cell biology, often used to determine if different molecules reside in the same subcellular location. nih.gov R18, as a lipid probe, is frequently used in such studies to understand its distribution relative to specific organelles or proteins.
To determine if R18-labeled membranes are associated with specific cellular compartments, co-localization experiments are performed using organelle-specific markers. utk.edunih.gov Researchers have developed comprehensive sets of fluorescent markers for most major organelles, including the endoplasmic reticulum, Golgi apparatus, mitochondria, peroxisomes, and the plasma membrane. utk.edunih.gov These markers are typically fluorescent proteins (like GFP, YFP, or mCherry) fused to well-characterized targeting sequences that direct them to a specific organelle. utk.edu
In a co-localization experiment, cells expressing a specific organelle marker are labeled with R18. Subsequent imaging with a fluorescence microscope, capturing both the R18 signal and the organelle marker's signal, allows for a visual and quantitative comparison of their distributions. nih.gov This approach can be used to track the trafficking of R18-labeled particles (e.g., viruses or liposomes) and determine if they are transported to or fuse with particular organelles. nih.gov
Investigating the spatial relationship between R18-labeled membranes and specific proteins is crucial for understanding protein function. This is achieved by combining R18 labeling with either immunofluorescence (IF) or the expression of fluorescent protein (FP) fusions. nih.gov
Immunofluorescence (IF): This technique involves fixing cells to preserve their structure, followed by permeabilization to allow antibodies to enter. A primary antibody specific to the protein of interest is applied, followed by a secondary antibody that is conjugated to a fluorescent dye (e.g., fluorescein (B123965) or a rhodamine derivative) and recognizes the primary antibody. cmu.edudntb.gov.ua When these cells are also labeled with R18, the distribution of the target protein can be directly compared to the R18-stained membranes.
Fluorescent Protein (FP) Fusions: This live-cell compatible method involves genetically fusing the protein of interest with a fluorescent protein like GFP. nih.gov When this fusion protein is expressed in cells, its location can be visualized directly. Adding R18 to these cells allows for real-time observation of the protein's interaction with membranes.
A systematic comparison of IF and FP tagging for over 500 human proteins found a high correlation, with both methods showing the same subcellular distribution for approximately 80% of the proteins. nih.govspringernature.com This demonstrates that both are reliable techniques for co-localization studies with R18, providing an integrative approach to investigating a protein's association with cellular membranes. nih.gov
Future Directions and Translational Potential
Development of Novel R18 Derivatives for Enhanced Specificity
The development of new R18 derivatives is a burgeoning area of research, with a focus on improving specificity for particular cellular compartments or molecular targets. While R18 effectively stains cell membranes, its distribution can be relatively non-specific. medchemexpress.com Future iterations could incorporate targeting moieties, such as antibodies, peptides, or small molecules, to direct the dye to specific cell types or even to particular proteins within a membrane. This would enable more precise tracking of cellular processes and could have diagnostic implications.
Furthermore, modifications to the rhodamine core are being explored to enhance its photophysical properties. nih.govresearchgate.net The development of rhodamine derivatives with improved brightness, photostability, and tailored emission spectra will be crucial for advanced imaging applications. rsc.orgnih.gov For instance, silicon-rhodamine (SiR) derivatives have shown promise due to their far-red to near-infrared (NIR) fluorescence, which allows for deeper tissue penetration and reduced autofluorescence in living organisms. rsc.org
Integration of R18 with Advanced Imaging Modalities
The integration of R18 and its future derivatives with cutting-edge imaging techniques holds immense potential. While traditionally used in fluorescence microscopy, the application of R18 in super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) could provide unprecedented insights into membrane organization and dynamics at the nanoscale. acs.org
Moreover, combining R18-based imaging with other modalities, such as Förster Resonance Energy Transfer (FRET), can provide quantitative information about molecular interactions and distances. nih.gov The use of R18 as an acceptor in FRET experiments has already been demonstrated in studying the structural transformations of membrane proteins. nih.gov Future work could expand this to a wider range of biological questions, including the real-time monitoring of drug-receptor interactions at the cell surface. The development of automated advanced imaging analysis will also play a crucial role in extracting quantitative data from these complex experiments. nih.gov
R18 in High-Throughput Screening for Membrane-Active Compounds
The properties of R18 make it a valuable tool for high-throughput screening (HTS) of compounds that interact with or disrupt cell membranes. nih.gov Assays based on the dequenching of R18 fluorescence upon membrane fusion or perturbation can be adapted for a multi-well plate format, enabling the rapid screening of large chemical libraries. biotium.comnih.gov This approach could be instrumental in the discovery of novel antimicrobial agents that target bacterial membranes or drugs that modulate the function of membrane proteins. mdpi.com
Recent studies have already demonstrated the feasibility of using HTS to identify small molecules that inhibit the membrane-associated aggregation of amyloid-β, a key pathological event in Alzheimer's disease. nih.gov R18-based assays could be further optimized for such screens, providing a powerful platform for identifying new therapeutic leads for a variety of diseases.
Potential Therapeutic Applications of R18-Modified Systems
Beyond its role as a research tool, R18 and its derivatives are being explored for their direct therapeutic potential. The ability of R18 to insert into lipid membranes can be harnessed for drug delivery applications. Liposomes and other nanoparticles decorated with R18 or its targeted derivatives could be used to deliver therapeutic agents specifically to diseased cells, enhancing efficacy while minimizing off-target effects.
Interestingly, a distinct entity, a poly-arginine peptide also designated as R18, has shown neuroprotective properties. mdpi.com It is crucial to distinguish this peptide from the fluorescent dye. Another product, PLX-R18, a cell therapy product, is under development for treating hematological disorders and acute radiation syndrome (ARS). drug-dev.compluri-biotech.com This placental-derived stromal cell product releases therapeutic proteins that aid in the recovery of the hematopoietic system. drug-dev.com While these therapeutic agents share the "R18" designation, they are chemically and functionally distinct from octadecyl rhodamine B chloride. The name "R18" has also been associated with ascites in the ICD-10 medical classification system and even in unrelated fields like Android app development and fictional works. mdpi.comlmc84.netwebnovel.com These examples highlight the importance of precise nomenclature in scientific discourse.
The future of this compound and the broader family of rhodamine dyes is bright, with ongoing research promising to unlock their full potential in both fundamental research and clinical applications. nih.govresearchgate.net
Q & A
Q. How is octadecyl rhodamine B chloride (R18) utilized for labeling cell membranes in fluorescence-based assays?
R18 is a cationic amphiphilic dye that intercalates into lipid bilayers via its octadecyl chain. For membrane labeling, dissolve R18 in ethanol or DMSO (1–5 mM stock) and incubate with cells at 0.1–1 mol% of total lipid content for 5–30 minutes. Excess dye is removed via centrifugation or buffer exchange. Fluorescence self-quenching occurs at high surface densities, and dequenching during membrane fusion events can be monitored at excitation/emission wavelengths of 560/590 nm .
Q. What are the critical considerations for preparing R18 stock solutions to ensure experimental reproducibility?
R18 is light-sensitive and hygroscopic. Prepare stock solutions in anhydrous DMSO (≥99.9% purity) at 1–5 mM, aliquot into single-use vials, and store at -20°C under inert gas (e.g., argon). Avoid freeze-thaw cycles. For aqueous experiments, dilute stock into buffer containing ≤1% organic solvent to prevent lipid disruption. Verify solubility using dynamic light scattering to confirm absence of micelles or aggregates .
Q. How can researchers validate the specificity of R18 staining in live-cell imaging?
Use negative controls: (1) Treat cells with non-fluorescent lipid analogs (e.g., octadecyl amine) to compete for membrane insertion; (2) Perform fluorescence recovery after photobleaching (FRAP) to confirm lateral mobility consistent with lipid diffusion (D ≈ 0.1–1 µm²/s). For fixed cells, validate against artifacts by comparing live vs. fixed samples .
Q. What experimental parameters influence R18’s fluorescence self-quenching efficiency in membrane fusion assays?
Quenching efficiency depends on dye/lipid molar ratio (optimal 0.5–2 mol%), lipid composition (e.g., saturated vs. unsaturated lipids alter packing density), and temperature. Calibrate using Triton X-100 (0.1% v/v) to achieve 100% dequenching. Correct for inner-filter effects by measuring absorbance at 560 nm (keep <0.1 AU) .
Advanced Research Questions
Q. How can discrepancies in FRET efficiency between R18 and donor probes (e.g., NBD-taurine) be resolved during membrane fusion studies?
Discrepancies often arise from uneven dye distribution or Förster distance (R₀) mismatches. Calculate R₀ using donor emission and acceptor absorption spectra overlap. Normalize FRET signals using a reference system (e.g., liposomes with known fusion rates). Employ dual-channel detection to distinguish donor bleed-through and acceptor direct excitation .
Q. What methodologies enable quantitative analysis of R18 redistribution during protein-membrane proximity assays?
Use fluorescence correlation spectroscopy (FCS) to measure diffusion coefficients of R18-protein complexes. Alternatively, apply image cross-correlation spectroscopy (ICCS) to map colocalization between R18-labeled membranes and GFP-tagged proteins. For live-cell studies, combine total internal reflection fluorescence (TIRF) microscopy with kinetic modeling .
Q. How does lipid composition affect R18’s partitioning into membrane microdomains during structural studies?
Cholesterol-rich domains (lipid rafts) reduce R18 incorporation due to steric hindrance. Compare partitioning in model membranes (e.g., DOPC vs. DOPC/SM/cholesterol 1:1:1) using fluorescence quenching assays with methyl-β-cyclodextrin extraction. Validate with Laurdan generalized polarization (GP) to correlate with membrane order .
Q. What strategies optimize R18-based ratiometric ion sensing (e.g., K⁺) in fiber-optic biosensors?
Co-immobilize R18 with a K⁺-selective ionophore (e.g., valinomycin) in a PVC membrane. Calibrate using KCl gradients (1–100 mM) and measure intensity ratio at pH-insensitive wavelengths (e.g., 590/650 nm). Correct for photobleaching by referencing a non-responsive fluorophore (e.g., Texas Red dextran) .
Q. How can R18 fluorescence artifacts be minimized in high-temporal-resolution fusion assays?
Artifacts arise from dye phototoxicity or membrane blebbing. Use pulsed illumination (≤10 ms exposure) and low irradiance (<1 mW/cm²). Include viability controls (e.g., propidium iodide exclusion). For syncytia formation assays, combine R18 with a cytosolic dye (e.g., calcein-AM) to distinguish full fusion from hemifusion .
Q. What computational tools are recommended for modeling R18’s flip-flop kinetics in asymmetric bilayers?
Use Monte Carlo simulations with parameters derived from fluorescence lifetime imaging (FLIM) or stopped-flow mixing. Input experimental variables: lipid composition, temperature, and transmembrane potential. Validate against experimental data using tools like MEMFIS (Membrane Fusion Simulation Software) .
Methodological Best Practices
- Storage: Store lyophilized R18 at -20°C in desiccated vials; reconstituted solutions are stable for ≤1 month at 4°C (shielded from light) .
- Toxicity Controls: Assess cell viability post-staining via ATP assays (e.g., CellTiter-Glo) for >90% viability .
- Quantification: Normalize R18 signals to lipid content using phosphate assays or fluorescent lipid analogs (e.g., BODIPY-FL C12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
